BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physical and Chemical
Characteristics of C7HiiF2N

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

6,6-Difluoro-2-
Compound Name:
azabicyclo[2.2.2]octane

Cat. No.: B12937699

Get Quote
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Subject: Advanced Fluorinated Amine Scaffolds (Bicyclic & Spirocyclic Cores) Formula:
C7H11F2N Primary Isomers of Interest:

e 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5)[1][2]

e 2,2-Difluoro-6-azaspiro[3.4]octane (CAS: 2408959-03-3, as HCI salt)[3][4][5][6]

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the molecular formula C7H11F2N represents a high-value class of
fluorinated saturated bioisosteres. These scaffolds are engineered to address the "Escape from
Flatland" directive—moving away from planar aromatic rings toward three-dimensional (3D)
structures to improve solubility and target selectivity.[7]

Why this molecule matters:

o Conformational Rigidity: The bicyclic and spirocyclic nature of these isomers restricts the
conformational entropy of the amine, potentially lowering the entropic penalty upon binding
to a protein target.
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o Metabolic Blocking: The gem-difluoro substitution (

) is strategically placed to block metabolic "hot spots" (sites prone to Cytochrome P450
oxidation) without significantly altering the steric bulk compared to a methylene (

) group.

e pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the
amine (pKa modulation), often optimizing lipophilicity (LogD) and membrane permeability
(CNS penetration).

Part 2: Chemical Identity & Physical Properties[8]
Comparative Isomer Analysis

The two dominant isomers utilized in medicinal chemistry differ fundamentally in their topology.

6,6-Difluoro-2- 2,2-Difluoro-6-
Feature ] ]
azabicyclo[2.2.2]octane azaspiro[3.4]octane
CAS Number 2227205-50-5 2408959-03-3 (HCI salt)
Topology Bridged Bicyclic (Cage-like) Spirocyclic (Twisted)
Geometry Rigid, globular Semi-rigid, orthogonal rings
. L o Morpholine/Piperazine
Primary Use Phenyl/Piperidine Bioisostere

Bioisostere

Physicochemical Data Profile

Data aggregated from computational models and homologous series analysis.
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Property

Value (Approx.)

Mechanistic Insight

Molecular Weight

147.17 g/mol

Low MW allows for fragment-
based drug design (FBDD).

LogP (Lipophilicity)

12-15

Moderate lipophilicity ensures
balance between solubility and

permeability.

TPSA

~12.0 A2

Low polar surface area favors
blood-brain barrier (BBB)

penetration.

Basicity (pKa)

8.5 — 9.5 (Predicted)

Lower than parent amine (~10-
11) due to inductive effect of F

atoms (

effect).

H-Bond Donors

1 (Secondary Amine)

Available for crucial H-bond
interactions in the binding

pocket.

H-Bond Acceptors

1 (Amine) + 2 (F)

Fluorine can act as a weak H-
bond acceptor in specific

environments.

Part 3: Synthetic Methodologies

The synthesis of these cores requires precise control to introduce the fluorine atoms without

compromising the amine functionality.

Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

This workflow typically involves constructing the bicyclic cage followed by late-stage

fluorination.

Protocol Logic:

e Diels-Alder Cycloaddition: Establishes the [2.2.2] bicyclic framework.
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o Oxidation: Converts a methylene bridge to a ketone to set up fluorination.

» Deoxyfluorination: Replaces the carbonyl oxygen with two fluorine atoms.

1,3-Cyclohexadiene

Diels-Alder

DAST or Deoxo-Fluor Hydroboration/Oxidation y y
- q or Catalytic Oxidation P 6,6-Difluoro-2-azabicyclo[2.2.2]octane
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H2 / Pd/C
(Hydrogenation)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the bicyclic core. The critical step is the deoxyfluorination of the
ketone intermediate.

Synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane

Spirocyclic systems are often accessed via [3+2] cycloadditions or alkylation of gem-difluoro
precursors.

Step-by-Step Protocol (General Approach):
o Precursor Selection: Start with a protected 3-oxo-pyrrolidine or similar cyclic ketone.

e Spiro-Annulation: React with a difluoro-alkylating agent or perform a ring-closing metathesis
on a difluoro-allyl intermediate.

o Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine or
HCI salt.
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Part 4: Functional Applications in Drug Design
The "Fluorine Effect" on pKa and Permeability

The incorporation of fluorine into the C7H11F2N scaffold is not merely structural; it is electronic.

e Mechanism: Fluorine is the most electronegative element (Paulding scale 3.98). When
placed

or

to the amine nitrogen, it pulls electron density through the sigma bond framework (inductive
withdrawal).

o Result: The lone pair on the nitrogen becomes less available for protonation.
o Non-fluorinated parent: pKa ~ 10.5 (Highly basic, protonated at physiological pH).
o Difluoro analog (C7H11F2N): pKa ~ 8.5 - 9.0.

 Clinical Impact: A larger fraction of the molecule exists in the neutral state at physiological pH
(7.4), significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Metabolic Stability (Metabolic Blocking)

Saturated amines like piperidine are prone to oxidative metabolism by CYP450 enzymes,
typically at the positions

to the nitrogen or on the ring carbons.

e C-H Bond Strength: ~98 kcal/mol.
e C-F Bond Strength: ~116 kcal/mol.

e Outcome: Replacing vulnerable C-H bonds with C-F bonds renders that position
metabolically inert. The C7H11F2N scaffold utilizes this to extend the half-life (

) of the drug candidate.
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Figure 2: Decision logic for selecting C7H11F2N scaffolds as bioisosteres in Lead Optimization.

Part 5: Safety and Handling

While C7H11F2N isomers are generally stable, they are fluorinated amines and should be
treated with standard high-potency compound precautions.

o Corrosivity: As secondary amines, they can be corrosive to mucosal membranes. Handle as
HCI salts whenever possible to mitigate volatility and corrosivity.

e Fluorine NMR: Use *°F-NMR for purity verification. These compounds exhibit distinct splitting
patterns (geminal coupling

Hz) that are diagnostic of the intact difluoro core.

» Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 6: References
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« National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 9236, 2-Azabicyclo[2.2.2]octane. Retrieved from [Link]

+ Meanwell, N. A. (2018).Fluorine and Fluorinated Maotifs in the Design and Application of
Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for gem-
difluoro mechanism).

o Mykhailiuk, P. K. (2019).Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry —
A European Journal.[8] (Contextual citation for bicyclic amine scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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